2-Bromo-5-fluoroaniline

Catalog No.
S673633
CAS No.
1003-99-2
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoroaniline

CAS Number

1003-99-2

Product Name

2-Bromo-5-fluoroaniline

IUPAC Name

2-bromo-5-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2

InChI Key

FWTXFEKVHSFTDQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)N)Br

Synthesis Precursor:

2-Bromo-5-fluoroaniline primarily serves as a building block in the synthesis of various complex molecules for scientific research. Its unique combination of a bromine and fluorine atom, positioned at specific locations on the aromatic ring, makes it a valuable intermediate for further chemical transformations.

Here are some examples of its applications:

  • Synthesis of antitumor benzothiazole prodrug, Phortress: 2-Bromo-5-fluoroaniline is a key starting material in the preparation of Phortress, a potential antitumor drug currently undergoing clinical trials [].
  • Radiolabeled compounds: The presence of a fluorine atom allows for the incorporation of a radioactive isotope (e.g., 14C) into the molecule, making it useful in radiotracer studies for investigating biological processes [].

Material Science Applications:

While research in this area is ongoing, studies suggest 2-Bromo-5-fluoroaniline may have potential applications in the development of functional materials. Its unique chemical properties could be beneficial in the design of:

  • Organic light-emitting diodes (OLEDs): The molecule's structure could potentially contribute to the development of more efficient and stable OLEDs [].

2-Bromo-5-fluoroaniline is an organic compound characterized by the presence of both bromine and fluorine substituents on an aniline ring. Its molecular formula is C₆H₄BrFN, and it has a molecular weight of approximately 190.02 g/mol. This compound appears as a solid, typically white to light yellow in color, and is known for its utility in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

, including:

  • Nitration: Reacting with nitrating agents can introduce additional nitro groups into the aromatic ring, yielding derivatives like 2-bromo-5-fluoro-4-nitroaniline .
  • Hydrogenation: It can be reduced to form amino derivatives when treated with hydrogen in the presence of catalysts such as Raney nickel .
  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles, allowing for the formation of various derivatives useful in synthetic chemistry.

The biological activity of 2-bromo-5-fluoroaniline has been explored in various studies. It exhibits moderate toxicity, being classified as harmful if swallowed or if it comes into contact with skin . Some derivatives of this compound have shown potential as pharmaceutical agents, particularly in anti-cancer research due to their ability to interfere with cellular processes.

Several methods have been developed for synthesizing 2-bromo-5-fluoroaniline:

  • Reduction of Nitro Compounds: One common method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel as a catalyst. The reaction typically occurs under nitrogen atmosphere to prevent oxidation .
  • Nitration followed by Reduction: Another method involves nitrating 2-bromo-5-fluoroaniline to introduce further nitro groups, followed by reduction processes to yield specific derivatives .
  • Direct Halogenation: Starting from simpler aniline derivatives, bromination and fluorination can be performed sequentially to obtain the desired compound .

2-Bromo-5-fluoroaniline is utilized in various applications:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Agrochemicals: The compound is also used in developing pesticides and herbicides due to its biological activity.
  • Chemical Research: As a versatile building block, it is employed in synthetic organic chemistry for creating more complex molecules.

Studies on 2-bromo-5-fluoroaniline have indicated potential interactions with various biological systems. Its toxicity profile suggests that it may interact adversely with cellular components, leading to cytotoxic effects. These interactions are crucial for understanding its safety profile and therapeutic potential.

Several compounds share structural similarities with 2-bromo-5-fluoroaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-BromoanilineBromine at position 2Lacks fluorine; simpler structure
4-FluoroanilineFluorine at position 4Lacks bromine; different reactivity
3-Bromo-4-fluoroanilineBromine at position 3, fluorine at position 4Different substitution pattern
2-Chloro-5-fluoroanilineChlorine instead of bromineDifferent halogen; may exhibit different reactivity
3-Nitro-4-bromoanilineNitro group at position 3Introduces a nitro group affecting reactivity

Each of these compounds exhibits unique chemical properties and biological activities that distinguish them from 2-bromo-5-fluoroaniline, making them valuable in their own right within chemical research and application contexts.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-fluoroaniline

Dates

Modify: 2023-08-15

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